N-Cyclopentylmethanesulfonamide: Structural Profiling, Synthesis, and Applications in Drug Discovery
N-Cyclopentylmethanesulfonamide: Structural Profiling, Synthesis, and Applications in Drug Discovery
Introduction & Structural Significance
As a Senior Application Scientist, evaluating the utility of chemical moieties in drug design requires a deep understanding of their physicochemical behavior and target interactions. N-cyclopentylmethanesulfonamide (N-CPMS) [CAS: 69200-54-0] is a highly versatile building block and fragment utilized in modern medicinal chemistry[1]. Its structure combines a lipophilic cyclopentyl ring with a polar, hydrogen-bonding methanesulfonamide group. This unique amphiphilic nature makes it an excellent bioisostere for carboxylic acids and amides, offering improved metabolic stability, tunable pKa, and enhanced membrane permeability.
Physicochemical Profiling & Computational Descriptors
To predict the pharmacokinetic behavior of N-CPMS, we must analyze its computational descriptors. The data below, sourced from [1], highlights its suitability for fragment-based drug discovery (FBDD) and lead optimization.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C6H13NO2S | Low molecular weight ensures high ligand efficiency (LE)[1]. |
| Monoisotopic Mass | 163.0667 Da | Ideal size for fragment screening libraries (Rule of Three compliant)[2]. |
| XLogP3-AA | 0.6 | Optimal lipophilicity for balancing aqueous solubility and membrane permeability[1]. |
| Hydrogen Bond Donors | 1 | The NH group acts as a critical hydrogen bond donor in protein pockets[1]. |
| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygens serve as strong, directional hydrogen bond acceptors[1]. |
| SMILES | CS(=O)(=O)NC1CCCC1 | Facilitates computational docking and cheminformatics screening[1]. |
Chemical Synthesis & Mechanistic Pathway
The synthesis of N-CPMS is a straightforward nucleophilic substitution, but achieving high yield and purity requires precise control over reaction conditions. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.
Protocol: Synthesis of N-Cyclopentylmethanesulfonamide
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Preparation : Dissolve 1.0 equivalent of cyclopentylamine in anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent because it provides excellent solubility for the reagents without reacting with the electrophilic sulfonyl chloride.
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Base Addition : Add 1.5 equivalents of triethylamine (TEA) to the solution and cool to 0°C using an ice bath. Causality: TEA acts as an acid scavenger. Cooling prevents exothermic degradation and minimizes side reactions (e.g., bis-sulfonylation).
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Electrophilic Addition : Dropwise add 1.1 equivalents of methanesulfonyl chloride. Causality: The amine nitrogen acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride via an SN2 -like mechanism. The dropwise addition controls the reaction rate.
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Neutralization & Elimination : As the reaction proceeds, HCl is generated and immediately neutralized by TEA to form TEA-HCl salts. Causality: This prevents the protonation of unreacted cyclopentylamine, which would otherwise eliminate its nucleophilicity and halt the reaction.
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Validation & Workup : Monitor the reaction via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Confirm the product identity via LC-MS (m/z 164 [M+H]+) and 1H-NMR.
Caption: Synthesis of N-cyclopentylmethanesulfonamide via nucleophilic substitution and HCl neutralization.
Role in Drug Discovery & Biological Targets
N-CPMS and its derivatives have been successfully deployed in multiple therapeutic areas, acting as both primary pharmacophores and fragment anchors.
GPR40 Agonists for Type II Diabetes
Derivatives containing the N-cyclopentylmethanesulfonamide moiety have been patented as potent [3]. GPR40 is highly expressed in pancreatic β-cells. Activation of this G-protein coupled receptor by lipophilic ligands triggers the Gq signaling pathway, leading to intracellular calcium release and subsequent glucose-dependent insulin secretion[3]. The cyclopentyl group provides the necessary hydrophobic bulk to anchor the molecule in the receptor's transmembrane binding pocket, while the sulfonamide core mimics the acidic headgroup of endogenous free fatty acids.
Caption: GPR40 receptor activation pathway leading to insulin secretion in pancreatic beta cells.
Antiviral Fragment Screening (Dengue Virus NS5)
In fragment-based drug discovery, N-CPMS has been identified as a critical binder for viral targets. Recent crystallographic data () demonstrates N-CPMS complexed with the NS5 RNA-dependent RNA polymerase of Dengue virus serotype 2[4]. The sulfonamide oxygen atoms establish critical hydrogen bonds with the polymerase active site residues, while the cyclopentyl ring occupies an adjacent hydrophobic sub-pocket, providing a structural basis for inhibiting viral RNA replication[5].
Protocol: X-ray Crystallographic Fragment Screening (Self-Validating Workflow)
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Protein Crystallization : Grow apo-crystals of Dengue Virus NS5 polymerase using the hanging-drop vapor diffusion method. Causality: High-resolution diffracting crystals are required to visualize low-affinity fragment binding accurately.
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Fragment Soaking : Soak the apo-crystals in a cryoprotectant solution containing 50 mM N-CPMS and 10% DMSO for 2 hours. Causality: The high concentration drives the equilibrium toward the bound state, which is essential for detecting low-affinity fragments (Kd typically in the mM range).
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Data Collection & Phasing : Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source (e.g., to 1.66 Å resolution)[4]. Solve the phase problem using molecular replacement with a known NS5 structure.
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Validation : Generate Fo-Fc electron density difference maps. A positive peak (>3σ) in the active site validates the presence and orientation of the N-CPMS fragment, confirming it is not a crystallization artifact[4].
Safety, Handling, and Toxicity
When handling N-CPMS in the laboratory, strict adherence to safety protocols is mandatory. According to the [1], the compound exhibits the following hazards:
| Hazard Code | Description | Precautionary Measures |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled[1]. | Use within a certified fume hood. Wear nitrile gloves and a lab coat. |
| H315 / H319 | Causes skin irritation and serious eye irritation[1]. | Utilize safety goggles. In case of contact, flush with water for 15 minutes. |
| H335 | May cause respiratory irritation[1]. | Avoid inhaling dust/fumes. Ensure adequate laboratory ventilation. |
References
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PubChem , "N-cyclopentylmethanesulfonamide | C6H13NO2S | CID 799038", National Center for Biotechnology Information.[Link]
- Google Patents, "WO2015062486A1 - Biphenyl compounds and uses thereof", World Intellectual Property Organiz
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RCSB Protein Data Bank , "7HKD: Group deposition for crystallographic fragment screening of the NS5 RNA-dependent RNA polymerase from Dengue virus serotype 2", RCSB PDB.[Link]
Sources
- 1. N-cyclopentylmethanesulfonamide | C6H13NO2S | CID 799038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-cyclopentylmethanesulfonamide (C6H13NO2S) [pubchemlite.lcsb.uni.lu]
- 3. WO2015062486A1 - Biphenyl compounds and uses thereof - Google Patents [patents.google.com]
- 4. rcsb.org [rcsb.org]
- 5. 7HKD: Group deposition for crystallographic fragment screening of the NS5 RNA-dependent RNA polymerase from Dengue virus serotype 2 -- Crystal structure of the NS5 RNA-dependent RNA polymerase from Dengue virus serotype 2 in complex with Z53825479 (DNV2_NS5A-x0 [ncbi.nlm.nih.gov]
